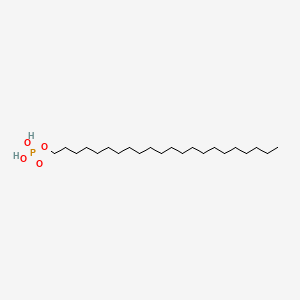
Behenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Behenyl phosphate is a chemical compound derived from behenyl alcohol and phosphoric acid. It is commonly used in various industrial and cosmetic applications due to its emulsifying and surfactant properties. This compound is known for its ability to stabilize formulations and improve the texture and feel of products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Behenyl phosphate is typically synthesized by reacting behenyl alcohol with polyphosphoric acid. The reaction involves the esterification of the alcohol with the acid, resulting in the formation of this compound. The reaction conditions usually involve maintaining a temperature below 100°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Reaction: Behenyl alcohol is reacted with polyphosphoric acid under controlled temperature conditions.
Granulation: The product is converted into granules to facilitate handling and further processing.
Aging: The granules are aged for a specific period to ensure stability.
Wetting and Filtering: The aged granules are wetted with water and filtered to remove impurities.
Drying: The filtered granules are dried under reduced pressure to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Behenyl phosphate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphate esters.
Reduction: Reduction reactions can convert this compound back to behenyl alcohol.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphate esters.
Reduction: Behenyl alcohol.
Substitution: Various substituted phosphates depending on the reagents used.
Scientific Research Applications
Behenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and delivery of active ingredients.
Mechanism of Action
Behenyl phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of formulations, allowing for better mixing and stabilization of ingredients. The molecular targets include the lipid bilayers of cell membranes, where it helps to maintain the integrity and functionality of the membrane .
Comparison with Similar Compounds
Cetyl phosphate: Another phosphate ester used in cosmetics and personal care products.
Stearyl phosphate: Similar in structure and function, used as an emulsifier and surfactant.
Lauryl phosphate: Commonly used in detergents and cleaning agents.
Uniqueness: Behenyl phosphate is unique due to its long carbon chain (22 carbons), which provides superior emulsifying and stabilizing properties compared to shorter-chain phosphates. This makes it particularly effective in formulations requiring long-lasting stability and smooth texture .
Properties
CAS No. |
23079-25-6 |
|---|---|
Molecular Formula |
C22H47O4P |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
docosyl dihydrogen phosphate |
InChI |
InChI=1S/C22H47O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25/h2-22H2,1H3,(H2,23,24,25) |
InChI Key |
LNTZHXQMPUKVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


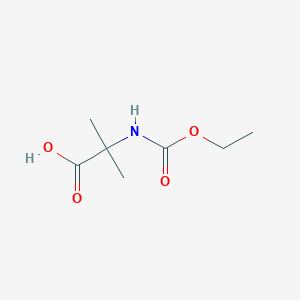
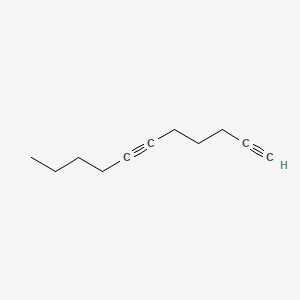
![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
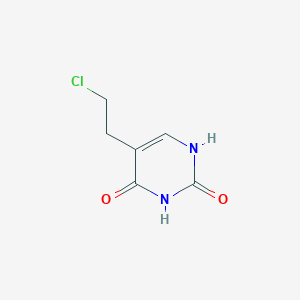
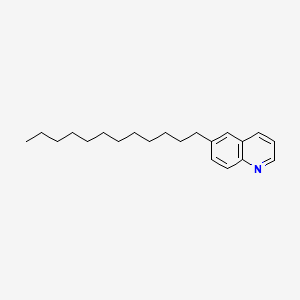
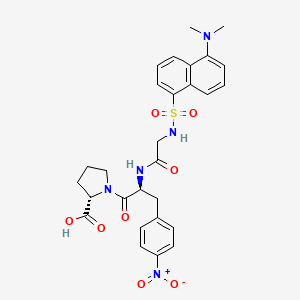
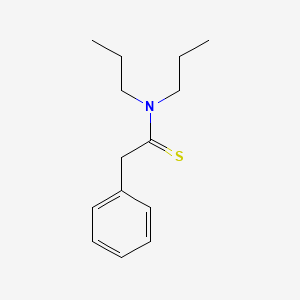
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
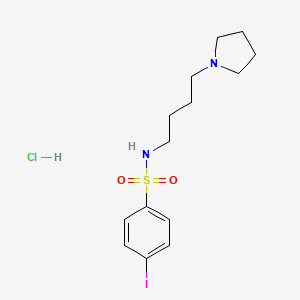
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
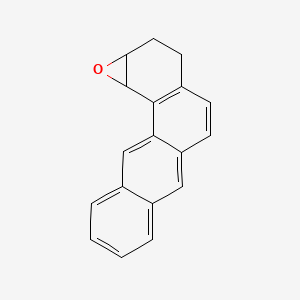
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
